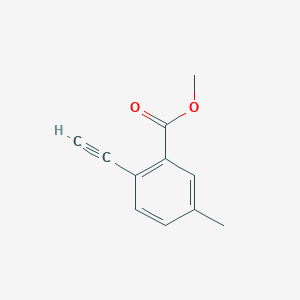

Methyl2-ethynyl-5-methylbenzoate

Description

Contextual Significance of Ethynyl (B1212043) and Benzoate (B1203000) Moieties in Advanced Chemical Synthesis and Materials Science

The ethynyl and benzoate moieties are fundamental building blocks in the design of advanced materials and complex organic molecules. The ethynyl group, with its carbon-carbon triple bond, is a versatile functional group known for its rigidity and linear geometry. It is a key participant in a variety of powerful coupling reactions, such as the Sonogashira, Glaser, and Click reactions, which are instrumental in the construction of conjugated polymers, dendrimers, and pharmacologically active compounds. The high electron density of the triple bond also imparts unique electronic and photophysical properties, making ethynyl-containing compounds valuable in the development of organic semiconductors, nonlinear optical materials, and molecular wires.

The benzoate moiety, an ester of benzoic acid, is widely recognized for its role in conferring thermal stability and desirable solubility characteristics to a wide range of materials. wikipedia.org Benzoate esters are common components of liquid crystals, polymers, and plasticizers. wikipedia.org In medicinal chemistry, the benzoate group can act as a prodrug, improving the bioavailability of a therapeutic agent, or it can be an integral part of the pharmacophore, interacting with biological targets. mdpi.com The combination of a rigid, reactive ethynyl group and a stabilizing, versatile benzoate moiety within the same aromatic framework, as seen in Methyl 2-ethynyl-5-methylbenzoate, suggests a molecule with significant potential for applications in both materials science and synthetic chemistry.

Historical Perspective on the Development and Utility of Substituted Benzoate Esters in Organic Chemistry

The study of substituted benzoate esters has a rich history intertwined with the development of organic synthesis. One of the foundational reactions in this field is the Fischer-Speier esterification, first described in 1895, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. mdpi.com This method, along with variations using different catalysts and reaction conditions, has been a mainstay for the synthesis of a vast array of benzoate esters. mdpi.comresearchgate.net

Historically, the focus was on understanding the influence of different substituents on the reactivity of the benzene (B151609) ring and the ester group. The electronic effects of substituents, whether electron-donating or electron-withdrawing, were found to significantly impact the rates of esterification and hydrolysis, as well as the regioselectivity of electrophilic aromatic substitution reactions. This fundamental understanding paved the way for the rational design of benzoate esters with specific properties for use as fragrances, flavorings, and solvents. mdpi.com In more recent times, the development of advanced catalytic systems, including solid acid catalysts, has enabled more efficient and environmentally friendly syntheses of substituted benzoate esters, further expanding their utility in modern organic chemistry. mdpi.com

Structural Features and Chemical Relevance of Methyl 2-ethynyl-5-methylbenzoate within Aromatic Systems

The chemical behavior of Methyl 2-ethynyl-5-methylbenzoate is dictated by the interplay of its three substituents on the aromatic ring: the methyl ester, the ethynyl group, and the methyl group. The methyl ester group is moderately electron-withdrawing through resonance and inductive effects, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position. The ethynyl group is also considered to be weakly electron-withdrawing. Conversely, the methyl group is a weak electron-donating group through hyperconjugation, activating the ring and directing electrophiles to the ortho and para positions.

The substitution pattern—with the ethynyl group at position 2, the methyl group at position 5, and the methyl ester at position 1—creates a unique electronic and steric environment. The positions ortho to the methyl group (4 and 6) and meta to the methyl ester (positions 3 and 5) are activated, while the positions ortho and para to the methyl ester (positions 2, 4, and 6) are deactivated. The presence of the ethynyl group at position 2 introduces significant steric hindrance around that side of the molecule, which will influence the approach of reagents. This complex interplay of electronic and steric effects makes Methyl 2-ethynyl-5-methylbenzoate a fascinating substrate for studying aromatic reactivity and a potentially valuable building block for the synthesis of more complex, highly substituted aromatic compounds.

Table 1: Predicted Spectroscopic Data for Methyl 2-ethynyl-5-methylbenzoate

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (d, 1H, Ar-H), δ 7.3-7.5 (dd, 1H, Ar-H), δ 7.1-7.3 (d, 1H, Ar-H), δ 3.9 (s, 3H, OCH₃), δ 3.3 (s, 1H, C≡CH), δ 2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166 (C=O), δ 140 (Ar-C), δ 134 (Ar-C), δ 132 (Ar-C), δ 130 (Ar-C), δ 128 (Ar-C), δ 122 (Ar-C), δ 83 (C≡C), δ 80 (C≡C), δ 52 (OCH₃), δ 21 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (C≡C-H stretch), ~2950 (C-H stretch), ~2100 (C≡C stretch), ~1720 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (M⁺) = 174.06 |

Note: The data in this table is predicted based on the analysis of similar compounds and the known chemical shifts and absorption frequencies of the functional groups present. Actual experimental data may vary.

Scope and Research Objectives for Comprehensive Studies of Methyl 2-ethynyl-5-methylbenzoate

Given the limited information available on Methyl 2-ethynyl-5-methylbenzoate, a comprehensive study of this compound is warranted. The primary research objectives should encompass its synthesis, characterization, and the exploration of its reactivity and potential applications.

Key Research Objectives:

Development of an Efficient Synthetic Route: The first objective would be to establish a reliable and high-yielding synthesis of Methyl 2-ethynyl-5-methylbenzoate. This could likely be achieved through a multi-step sequence starting from commercially available precursors, potentially involving a Sonogashira coupling to introduce the ethynyl group.

Thorough Spectroscopic and Structural Characterization: Once synthesized, the compound must be fully characterized using a suite of modern analytical techniques, including ¹H and ¹³C NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity. X-ray crystallography could provide definitive information on its solid-state structure.

Investigation of Chemical Reactivity: A systematic study of the reactivity of Methyl 2-ethynyl-5-methylbenzoate should be undertaken. This would include exploring reactions at the ethynyl group (e.g., cycloadditions, further couplings), reactions involving the ester functionality (e.g., hydrolysis, amidation), and electrophilic aromatic substitution reactions to understand the directing effects of the existing substituents.

Exploration of Potential Applications: Based on the properties of the ethynyl and benzoate moieties, research should be directed towards exploring its potential use as a monomer for the synthesis of novel conjugated polymers with interesting electronic and optical properties. Additionally, its potential as an intermediate in the synthesis of biologically active molecules could be investigated.

By pursuing these research objectives, a comprehensive understanding of the chemical nature of Methyl 2-ethynyl-5-methylbenzoate can be achieved, potentially unlocking new avenues in materials science and synthetic organic chemistry.

Structure

2D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

methyl 2-ethynyl-5-methylbenzoate |

InChI |

InChI=1S/C11H10O2/c1-4-9-6-5-8(2)7-10(9)11(12)13-3/h1,5-7H,2-3H3 |

InChI Key |

RNQWEFJYELXGMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Ethynyl 5 Methylbenzoate and Its Analogues

Established Synthetic Routes to Methyl 2-ethynyl-5-methylbenzoate and Related Compounds

The primary pathway for synthesizing Methyl 2-ethynyl-5-methylbenzoate involves two key transformations: the esterification of a substituted benzoic acid and a subsequent cross-coupling reaction to install the ethynyl (B1212043) functionality. This route is well-established and offers versatility for creating a variety of related compounds.

Esterification Reactions for Methyl Benzoate (B1203000) Core Formation

The formation of the methyl benzoate core is a critical initial step. This is typically accomplished through the esterification of a corresponding benzoic acid derivative, such as 2-iodo-5-methylbenzoic acid, with methanol (B129727). researchgate.netchemicalbook.combiosynth.comnih.gov The reaction is generally catalyzed by an acid.

Traditionally, strong mineral acids like sulfuric acid have been employed for this purpose. mdpi.comyoutube.com However, these methods often necessitate difficult workups to remove the corrosive and non-recoverable catalyst, leading to significant wastewater production. mdpi.comresearchgate.net

To address these environmental concerns, research has shifted towards the use of solid acid catalysts. These heterogeneous catalysts are insoluble in the reaction medium, allowing for easy separation and recycling. researchgate.net Zirconium-based solid acids, for instance, have demonstrated high activity in the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net One study highlighted the effectiveness of a titanium-zirconium solid acid for synthesizing a series of methyl benzoate compounds, reporting the first direct condensation of benzoic acid and methanol using a metallic Lewis acid without requiring other auxiliary Brønsted acids. mdpi.com

The general catalytic process involves refluxing the benzoic acid and an excess of methanol in the presence of the solid acid catalyst. mdpi.com The use of these reusable catalysts aligns with the principles of green chemistry by minimizing waste and improving process efficiency. mdpi.comresearchgate.net

Table 1: Catalytic Systems for Methyl Benzoate Synthesis

| Catalyst System | Substrate Example | Conditions | Key Features | Source(s) |

|---|---|---|---|---|

| Concentrated H₂SO₄ | Benzoic Acid | Reflux in Methanol | Traditional method, high yield but corrosive and produces waste. | mdpi.comyoutube.com |

| Zr/Ti Solid Acid | p-Methylbenzoic Acid | Reflux in Methanol, 120°C, 24h | Reusable catalyst, environmentally friendly, no auxiliary acid needed. | mdpi.comresearchgate.net |

| Iron-Supported Zr/Ti | Various Benzoic Acids | 6h reaction time | Effective for substrates with both electron-donating and electron-withdrawing groups. | mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

Introduction of the Ethynyl Moiety via Cross-Coupling Reactions

Once the methyl benzoate core, substituted with a suitable leaving group like iodine, is synthesized (e.g., methyl 2-iodo-5-methylbenzoate), the ethynyl group is introduced. This is predominantly achieved through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

The Sonogashira reaction is the most prominent method for forming the C(sp²)-C(sp) bond required to attach the ethynyl group. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide and is typically catalyzed by a palladium(0) complex, with copper(I) iodide serving as a co-catalyst, in the presence of a mild amine base. wikipedia.orglibretexts.orgorganic-chemistry.org

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (methyl 2-iodo-5-methylbenzoate). Meanwhile, the copper cycle activates the terminal alkyne, forming a copper acetylide intermediate. A transmetalation step transfers the acetylide group from copper to the palladium complex, which then undergoes reductive elimination to yield the final product, Methyl 2-ethynyl-5-methylbenzoate, and regenerate the Pd(0) catalyst. libretexts.org

The reaction is valued for its mild conditions, often proceeding at room temperature, which makes it suitable for the synthesis of complex molecules. wikipedia.org However, a significant drawback of the traditional protocol is the copper co-catalyst, which can promote the undesirable homocoupling of the alkyne substrate (Glaser coupling). wikipedia.org To prevent this side reaction, the process must be conducted under an inert atmosphere. wikipedia.org This has led to the development of copper-free Sonogashira protocols, which represent a key optimization of the original method. wikipedia.orgorganic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example | Function | Source(s) |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for cross-coupling. | libretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne, increases reaction rate. | wikipedia.orglibretexts.org |

| Base/Solvent | Diethylamine, Triethylamine | Neutralizes HX byproduct, can act as solvent. | wikipedia.org |

| Aryl Halide | Methyl 2-iodo-5-methylbenzoate | Electrophilic coupling partner. | chemicalbook.combiosynth.com |

This table is generated based on data from the text and is for illustrative purposes.

Beyond the classic Sonogashira reaction, other methods for the arylation of terminal alkynes have been developed. One notable advancement is a transition-metal-free, one-pot Sonogashira-type coupling. chemistryviews.org This approach involves deprotonating the terminal alkyne with a strong base like n-BuLi, followed by reaction with a pyridine (B92270) triphenylborate intermediate and subsequent transformation mediated by N-iodosuccinimide (NIS) to yield the aryl alkyne. chemistryviews.org This method avoids the use of transition metals, offering a more sustainable alternative for constructing the C(sp)–C(sp²) bond. chemistryviews.org

Novel and Green Synthetic Protocols for Methyl 2-ethynyl-5-methylbenzoate

Catalytic Approaches in Methyl 2-ethynyl-5-methylbenzoate Synthesis

Greener synthesis of this target molecule can be achieved by incorporating novel catalytic systems in both the esterification and cross-coupling steps.

For the esterification to form the methyl benzoate core, the use of recoverable and reusable solid acid catalysts, such as the zirconium/titanium systems previously mentioned, is a key green strategy. mdpi.comresearchgate.net These catalysts eliminate the need for corrosive liquid acids and minimize the generation of aqueous waste, enhancing the atom economy and simplifying the purification process. mdpi.comchu.edu.cn

For the introduction of the ethynyl group, several green alternatives to the traditional Sonogashira coupling exist. Copper-free Sonogashira reactions are advantageous as they avoid the use of a toxic co-catalyst and prevent homocoupling side products. wikipedia.org Furthermore, research into photocatalytic processes offers a promising avenue for activating alkynes and alkenes for the construction of complex molecules under mild conditions, potentially reducing the reliance on metal catalysts altogether. rsc.org The development of metal-free reactions, such as those using a hexadehydro-Diels-Alder (HDDA) approach to form aryl structures, also provides a new direction for synthesizing the core components without metal catalysts, additives, or inert atmospheres, fully aligning with green chemistry principles. chu.edu.cn

Sustainable and Atom-Economical Methodologies

In recent years, a significant focus has been placed on developing more environmentally friendly and efficient synthetic routes. This has led to the exploration of sustainable and atom-economical methodologies for reactions like the Sonogashira coupling. researchgate.net

Sustainable Approaches:

Atom-Economical Methodologies:

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. Multicomponent reactions (MCRs) are excellent examples of atom-economical processes as they allow for the construction of complex molecules from simple starting materials in a single step. mdpi.com While not directly applied to the synthesis of Methyl 2-ethynyl-5-methylbenzoate in the provided context, the principles of MCRs are relevant to the broader goal of atom-economical synthesis of functionalized aromatic compounds. Another strategy involves the direct decarbonylative Sonogashira coupling of terminal alkynes with carboxylic acids, which offers a more direct route to the desired products. researchgate.net Research into transition-metal-free Sonogashira-type couplings also presents a promising avenue for improving the atom economy and sustainability of aryl alkyne synthesis. chemistryviews.org

A comparison of different sustainable approaches for the Sonogashira reaction is presented below:

| Feature | Heterogeneous Catalysis | Aqueous Media | Ligand/Copper-Free Systems |

| Catalyst | Solid-supported (e.g., on silica, polystyrene) | Often nanoparticles | Typically palladium-based |

| Solvent | Acetonitrile (B52724)/water azeotrope, other green solvents | Water | Varies, can include green solvents |

| Advantages | Catalyst recyclability, reduced metal contamination, waste minimization | Use of a safe and abundant solvent | Simplified reaction conditions, avoids toxic ligands/co-catalysts |

| Challenges | Potential for reduced activity compared to homogeneous systems | Workup may still require organic solvents | May have a more limited substrate scope |

Derivatization Strategies of Methyl 2-ethynyl-5-methylbenzoate

Once synthesized, Methyl 2-ethynyl-5-methylbenzoate can serve as a versatile building block for the creation of more complex molecules through various derivatization strategies. These strategies can target the ethynyl group, the ester moiety, or the aromatic ring.

Functional Group Interconversions of the Ethynyl Group

The terminal alkyne functionality in Methyl 2-ethynyl-5-methylbenzoate is a highly reactive handle for a wide array of chemical transformations.

Hydrosulfonylation: A notable reaction is the multicomponent hydrosulfonylation of alkynes. This process allows for the synthesis of vinyl sulfones, which are important structural motifs in medicinal chemistry. Advantageously, this reaction can proceed at room temperature without the need for metal catalysts or additives, making it a highly efficient and step-economical method. rsc.org

Click Chemistry: The ethynyl group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the facile formation of triazoles, which are valuable in medicinal chemistry and materials science.

Sonogashira Coupling: The terminal alkyne can itself be a coupling partner in further Sonogashira reactions, allowing for the extension of the carbon skeleton and the synthesis of more complex conjugated systems.

A summary of key transformations of the ethynyl group is provided below:

| Reaction | Reagents | Product Type | Key Features |

| Hydrosulfonylation | Aryl diazonium salts, K2S2O5, thiophenols | Vinyl sulfone | Metal-free, room temperature, high chemoselectivity |

| Azide-Alkyne Cycloaddition | Organic azides, copper catalyst | Triazole | High efficiency, mild conditions, wide applicability |

| Further Sonogashira Coupling | Aryl/vinyl halides, Pd catalyst, Cu co-catalyst | Internal alkyne | Carbon-carbon bond formation, extension of conjugation |

Transformations Involving the Ester Moiety

The methyl ester group of Methyl 2-ethynyl-5-methylbenzoate offers another site for chemical modification, providing access to a range of other functional groups.

Hydrolysis: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 5-methyl-2-ethynylbenzoic acid. This transformation is fundamental as carboxylic acids are themselves versatile intermediates, for example, in the synthesis of amides and other esters.

Amidation: The methyl ester can be converted directly to an amide through aminolysis, reacting with an amine to form the corresponding N-substituted benzamide. This reaction is often facilitated by heat or catalysis.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-ethynyl-5-methylphenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH4). This transformation opens up access to another class of derivatives.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for another alkyl or aryl group, a process known as transesterification.

Aromatic Ring Functionalizations and Regioselective Modifications

The benzene (B151609) ring of Methyl 2-ethynyl-5-methylbenzoate can also be functionalized, although the regioselectivity of these reactions will be influenced by the directing effects of the existing substituents: the methyl group (ortho-, para-directing and activating), the ethynyl group (meta-directing and deactivating), and the methoxycarbonyl group (meta-directing and deactivating).

Nitration: A notable example of aromatic ring functionalization is nitration. For instance, the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640) has been developed as an environmentally friendly process for the synthesis of 5-methyl-2-nitrobenzoic acid. researchgate.net This highlights that electrophilic aromatic substitution on a related system can be achieved with regiocontrol. The positions open for electrophilic substitution on the Methyl 2-ethynyl-5-methylbenzoate ring are positions 3, 4, and 6. The directing effects of the substituents would need to be carefully considered to predict the major product.

Halogenation: Electrophilic halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce halogen atoms onto the aromatic ring. The position of halogenation would again be dictated by the combined directing effects of the existing groups.

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be achieved under Friedel-Crafts conditions, although the deactivating nature of the ester and ethynyl groups might necessitate harsh reaction conditions.

Reactivity and Mechanistic Investigations of Methyl 2 Ethynyl 5 Methylbenzoate

Reactions of the Ethynyl (B1212043) Functional Group

The carbon-carbon triple bond, or ethynyl group, is a hub of high electron density, making it susceptible to a wide variety of addition and coupling reactions.

The ethynyl group of Methyl 2-ethynyl-5-methylbenzoate is an active participant in cycloaddition reactions, a powerful class of reactions for ring formation.

[2+2] Photocycloaddition: Photochemical [2+2] cycloadditions involve the reaction of an excited state molecule with a ground state molecule to form a four-membered ring. wikipedia.org While concerted thermal [2+2] reactions are forbidden, the photochemical pathway proceeds in a stepwise manner through diradical intermediates. wikipedia.orgyoutube.com The alkyne in Methyl 2-ethynyl-5-methylbenzoate can react with alkenes under photochemical conditions to yield cyclobutene (B1205218) derivatives. The reaction is initiated by photoexcitation of the alkyne to a triplet state, which then interacts with the alkene. wikipedia.org Transition metal catalysis, for instance with nickel, can also facilitate the reductive [2+2] cycloaddition of two alkyne molecules to form substituted trans-cyclobutenes. acs.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com In this reaction, the alkyne typically acts as the "dienophile" (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component). The reaction proceeds by breaking three pi bonds and forming two new carbon-carbon sigma bonds and one new pi bond. masterorganicchemistry.com The presence of the electron-withdrawing methyl benzoate (B1203000) group on the aromatic ring can influence the dienophilic reactivity of the alkyne. When unsymmetrical dienes are used, the reaction can be regioselective, with "ortho" and "para" products generally favored over "meta" isomers. masterorganicchemistry.com For instance, the reaction of Methyl 2-ethynyl-5-methylbenzoate with a diene like 2,5-dimethylfuran (B142691) would be expected to produce a bicyclic adduct. nih.gov

The terminal alkyne of Methyl 2-ethynyl-5-methylbenzoate makes it an ideal substrate for "click chemistry," a term describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org

This reaction joins the terminal alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov The process is known for its exceptional reliability, mild reaction conditions, and tolerance of a wide array of functional groups. rsc.orgmdpi.com The Cu(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition and ensures complete regioselectivity for the 1,4-isomer. organic-chemistry.orgpsu.edu This powerful conjugation method allows for the straightforward linkage of Methyl 2-ethynyl-5-methylbenzoate to various molecular tags, polymers, or biomolecules. nih.govresearchgate.net

Table 1: Potential Products of CuAAC with Methyl 2-ethynyl-5-methylbenzoate

| Azide Reactant | Resulting Triazole Product |

|---|---|

| Benzyl Azide | Methyl 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-methylbenzoate |

| Azidoethane | Methyl 2-(1-ethyl-1H-1,2,3-triazol-4-yl)-5-methylbenzoate |

| Phenyl Azide | Methyl 5-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoate |

| 3-Azidopropan-1-ol | Methyl 2-(1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)-5-methylbenzoate |

Beyond its own synthesis, the ethynyl group in Methyl 2-ethynyl-5-methylbenzoate can serve as a versatile handle in further palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca

Sonogashira Coupling: The terminal C-H bond of the alkyne is reactive in Sonogashira coupling. This reaction couples the terminal alkyne with aryl or vinyl halides, providing a direct method to construct more complex internal alkynes.

Other Couplings: The alkyne can also participate in other transformations, such as Heck-type reactions or carbometalation/cross-coupling sequences, further expanding its synthetic utility.

Table 2: Potential Products of Palladium-Catalyzed Cross-Coupling

| Coupling Partner | Reaction Type | Potential Product |

|---|---|---|

| Iodobenzene | Sonogashira Coupling | Methyl 5-methyl-2-(phenylethynyl)benzoate |

| 4-Bromotoluene | Sonogashira Coupling | Methyl 5-methyl-2-(p-tolylethynyl)benzoate |

| Vinyl Bromide | Sonogashira Coupling | Methyl 2-(but-1-en-3-yn-1-yl)-5-methylbenzoate |

The ethynyl group can undergo both oxidation and reduction, leading to a variety of other functional groups.

Reduction: The most common reduction pathway is hydrogenation. The reaction can be controlled to produce either an alkene or an alkane. libretexts.org

Partial Reduction to Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to form the corresponding cis-alkene, Methyl 2-vinyl-5-methylbenzoate. libretexts.org Alternatively, reduction using sodium metal in liquid ammonia (B1221849) yields the trans-alkene via an anti-addition mechanism. libretexts.org

Full Reduction to Alkane: Complete hydrogenation to the corresponding alkane, Methyl 2-ethyl-5-methylbenzoate, can be achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. libretexts.org

Oxidation: Oxidative cleavage of the alkyne bond is a more drastic transformation. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can break the triple bond, typically yielding carboxylic acids. For Methyl 2-ethynyl-5-methylbenzoate, this would result in the formation of 2-carboxy-5-methylbenzoic acid after workup.

The hydrogenation of alkynes is a thermodynamically favorable process, releasing a significant amount of energy. pearson.com The reaction proceeds in two stages: first, the reduction of the alkyne to an alkene, and second, the reduction of the alkene to an alkane. Each step is exothermic. acs.org

The kinetics of the reaction are highly dependent on the catalyst used. As mentioned, catalysts like Pd/C are highly active and typically lead to the fully saturated alkane. acs.org The key to selective hydrogenation is to find a catalyst that has a high affinity for the alkyne-to-alkene transformation but a low affinity for the subsequent alkene-to-alkane step, which is the principle behind catalysts like Lindlar's. libretexts.org The formation of alkanes and oligomeric side products ("green oil") are thermodynamically favored, making catalyst design and reactor operation crucial for achieving high selectivity towards the desired alkene. acs.org

Table 3: Typical Enthalpies of Hydrogenation for a Terminal Alkyne

| Reaction Step | Typical ΔH°hydrog (kJ/mol) |

|---|---|

| Alkyne → Alkene | -176 |

| Alkene → Alkane | -137 |

| Overall: Alkyne → Alkane | -313 |

Reactivity of the Benzoate Ester Moiety

The methyl benzoate group is primarily susceptible to nucleophilic acyl substitution at the carbonyl carbon. The reactivity of this ester is influenced by the electronic and steric effects of the substituents on the benzene (B151609) ring. psu.edustackexchange.com The ester group is electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution. webassign.netrsc.org

Hydrolysis (Saponification): The most common reaction of the benzoate ester is hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. quizlet.comyoutube.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This irreversible reaction yields methanol (B129727) and the sodium salt of the carboxylic acid, sodium 2-ethynyl-5-methylbenzoate. quizlet.com

Acid-Catalyzed Hydrolysis: Under acidic conditions and in the presence of water, the ester can be hydrolyzed back to the parent carboxylic acid (2-ethynyl-5-methylbenzoic acid) and methanol. This reaction is an equilibrium process. psu.edu High-temperature water can also promote hydrolysis without the need for added acid or base. rsc.org

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting Methyl 2-ethynyl-5-methylbenzoate with ethanol (B145695) would yield Ethyl 2-ethynyl-5-methylbenzoate and methanol.

The rate of these reactions can be affected by the ortho-ethynyl group, which may exert a mild steric hindrance, and the combined electronic effects of the ortho-ethynyl and meta-methyl groups on the electrophilicity of the carbonyl carbon. psu.edu

Transesterification Mechanisms and Catalysis

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the reaction proceeds through a nucleophilic addition-elimination mechanism. An alkoxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxy group and forming a new ester. masterorganicchemistry.comyoutube.com To favor the formation of the desired product, the alcohol corresponding to the desired alkoxy group is often used as the solvent in excess. youtube.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. An alcohol molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alkoxy group is eliminated as an alcohol, and the new ester is formed. masterorganicchemistry.com

Various catalysts have been studied for transesterification reactions, including alkali metal carbonates, carbenes, and anionites. scholarsportal.info N-heterocyclic carbenes have shown to be versatile nucleophilic catalysts for these reactions. scholarsportal.info Solid acid catalysts, such as those based on zirconium, have also been developed for the esterification of benzoic acids and their derivatives. mdpi.com Lanthanide compounds have also been investigated as effective catalysts for transesterification. researchgate.net

Table 1: Common Catalysts for Transesterification

| Catalyst Type | Examples | Conditions |

| Homogeneous Base | Sodium methoxide, Potassium carbonate | Basic, often with alcohol as solvent masterorganicchemistry.comresearchgate.net |

| Homogeneous Acid | Sulfuric acid, Hydrochloric acid | Acidic, often with alcohol as solvent masterorganicchemistry.com |

| Heterogeneous | Zirconium/Titanium solid acids, Anionites | Solid-liquid phase scholarsportal.infomdpi.com |

| Organocatalyst | N-Heterocyclic Carbenes | Mild conditions scholarsportal.info |

| Metal Complexes | Lanthanide compounds | High temperatures researchgate.net |

Hydrolysis Kinetics and Ester Cleavage Pathways

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. numberanalytics.com This reaction can be catalyzed by acids or bases. numberanalytics.comnumberanalytics.com

Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. numberanalytics.comlibretexts.org This forms a tetrahedral intermediate that then expels the alkoxide leaving group, resulting in a carboxylic acid. libretexts.org The carboxylic acid is then deprotonated by the base to form a carboxylate salt. libretexts.org The reaction is typically irreversible as the final carboxylate is resonance-stabilized.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the ester towards nucleophilic attack by water. libretexts.org A tetrahedral intermediate is formed, and after proton transfers, an alcohol is eliminated, yielding the carboxylic acid. libretexts.orglibretexts.org This reaction is reversible and its equilibrium can be shifted by using a large excess of water. libretexts.org

The rate of ester hydrolysis is influenced by both electronic and steric effects of the substituents on the aromatic ring. numberanalytics.com Steric hindrance from bulky ortho-substituents can impede the approach of the nucleophile to the ester carbonyl group. psu.edu

Nucleophilic Substitution Reactions at the Ester Carbonyl

Besides hydrolysis and transesterification, the ester carbonyl of methyl 2-ethynyl-5-methylbenzoate can undergo nucleophilic substitution with other nucleophiles. For instance, reaction with amines (aminolysis) would yield the corresponding amide.

Reaction with Grignard reagents (R-MgX) results in the formation of tertiary alcohols. libretexts.org This reaction proceeds through a nucleophilic acyl substitution to first form a ketone, which is more reactive than the starting ester. The ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup. libretexts.org

Reduction of esters with strong reducing agents like lithium aluminum hydride (LiAlH4) yields primary alcohols. numberanalytics.com

Aromatic Ring Reactivity and Substituent Effects

Electrophilic Aromatic Substitution Pathways and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a key reaction for aromatic compounds. wikipedia.org The ethynyl and methyl groups on the benzene ring of methyl 2-ethynyl-5-methylbenzoate, along with the methyl ester group, will direct incoming electrophiles to specific positions on the ring. wikipedia.org

Substituents on a benzene ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

Activating groups donate electron density to the ring, increasing its reactivity towards electrophiles. They are typically ortho- and para-directing. libretexts.org

Deactivating groups withdraw electron density from the ring, decreasing its reactivity. They are generally meta-directing, with the exception of halogens which are deactivating but ortho- and para-directing. libretexts.orgyoutube.com

In methyl 2-ethynyl-5-methylbenzoate:

The methyl group (-CH3) is an activating, ortho-, para-director due to its electron-donating inductive effect. libretexts.org

The methyl ester group (-COOCH3) is a deactivating, meta-director. It withdraws electron density from the ring through resonance. quora.com

The ethynyl group (-C≡CH) is generally considered to be a deactivating group due to the sp-hybridization of the carbons, which makes them more electronegative than sp2-hybridized carbons of the benzene ring. It is considered a meta-director.

A common example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate, for instance, yields primarily methyl 3-nitrobenzoate, demonstrating the meta-directing effect of the ester group. aiinmr.com

Influence of Ortho-Substituents on Reactivity

The presence of a substituent at the ortho position to a functional group can significantly influence the reactivity of that functional group, a phenomenon known as the "ortho effect." wikipedia.org This effect is a combination of steric and electronic factors. libretexts.org

In the case of benzoic acid derivatives, an ortho substituent, regardless of whether it is electron-donating or electron-withdrawing, generally increases the acidity of the carboxylic acid compared to its meta and para isomers. wikipedia.orglibretexts.org This is attributed to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgkhanacademy.org This twisting inhibits resonance between the carboxyl group and the phenyl ring, leading to a more stabilized carboxylate anion and thus increased acidity. wikipedia.orgquora.com

For methyl 2-ethynyl-5-methylbenzoate, the ortho-ethynyl group can influence the reactivity of the ester group. The steric bulk of the ethynyl group may hinder the approach of nucleophiles to the ester carbonyl, potentially slowing down reactions like hydrolysis or transesterification. psu.edu

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for a compound like methyl 2-ethynyl-5-methylbenzoate involves a combination of experimental and computational methods.

Experimental Techniques:

Kinetic Studies: Measuring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature, solvent) provides valuable information about the reaction mechanism. For instance, hydrolysis kinetics of substituted methyl benzoates have been studied to understand the influence of substituents and solvents. zenodo.orgresearchgate.net

Isotope Labeling: Using isotopes (e.g., ¹⁸O) can help trace the path of atoms during a reaction, providing definitive evidence for certain mechanistic pathways. For example, isotope labeling has been used to confirm the mechanism of ester hydrolysis. libretexts.org

Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to identify reaction intermediates and products, helping to piece together the reaction pathway. aiinmr.com

Computational Methods:

Molecular Modeling and Density Functional Theory (DFT): These methods can be used to calculate the energies of reactants, transition states, and products, providing a theoretical understanding of the reaction pathway. For example, Molecular Electron Density Theory (MEDT) has been used to analyze the regioselectivity of electrophilic aromatic substitution reactions. rsc.org Computational studies can also provide insights into the electronic structure and steric effects that influence reactivity.

By combining experimental data with computational models, a detailed picture of the reaction mechanisms involving methyl 2-ethynyl-5-methylbenzoate can be developed.

Despite a thorough search for scientific literature, no specific information regarding the reactivity, mechanistic investigations, key intermediates, or kinetic and thermodynamic studies of Methyl 2-ethynyl-5-methylbenzoate could be located.

The performed searches on various chemical databases and scientific publication aggregators did not yield any articles, studies, or data sets pertaining to this exact compound. The search results consistently provided information on related but structurally distinct molecules, such as other substituted methylbenzoates or different ethynyl-containing aromatic compounds.

Consequently, it is not possible to provide an article on the "" as requested, due to the apparent lack of published research on this specific chemical entity.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Ethynyl 5 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-ethynyl-5-methylbenzoate. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the ethynyl (B1212043) proton, the methyl protons of the benzoate (B1203000) group, and the methyl protons of the ester. The aromatic region would display a complex splitting pattern due to the spin-spin coupling between adjacent protons. The ethynyl proton is anticipated to appear as a sharp singlet, while the two methyl groups will also present as singlets at characteristic chemical shifts.

The ¹³C NMR spectrum would complement this by showing distinct resonances for the carbonyl carbon of the ester, the two sp-hybridized carbons of the ethynyl group, the aromatic carbons, and the carbons of the two methyl groups.

A hypothetical assignment of the primary ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~132.0 |

| C2 | - | ~121.0 |

| C3 | ~7.85 (d, J=8.0 Hz) | ~134.5 |

| C4 | ~7.30 (dd, J=8.0, 1.5 Hz) | ~130.0 |

| C5 | - | ~140.0 |

| C6 | ~7.75 (d, J=1.5 Hz) | ~135.0 |

| C7 (C≡CH) | - | ~82.0 |

| C8 (C≡CH) | ~3.40 (s) | ~80.0 |

| C9 (C=O) | - | ~166.0 |

| C10 (OCH₃) | ~3.90 (s) | ~52.5 |

| C11 (CH₃) | ~2.40 (s) | ~21.5 |

Note: This is a hypothetical data table based on known chemical shift values for similar functional groups and substitution patterns.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the connectivity of atoms within the Methyl 2-ethynyl-5-methylbenzoate molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Methyl 2-ethynyl-5-methylbenzoate, a COSY spectrum would show correlations between the aromatic protons on adjacent carbons, confirming their relative positions on the benzene (B151609) ring. For instance, the proton at C4 would show a cross-peak with the proton at C3. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu An HSQC spectrum would unequivocally link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the ethynyl proton signal (~3.40 ppm) and the C8 carbon signal (~80.0 ppm), and between the methyl proton signals and their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It provides the skeletal framework of the molecule. Key HMBC correlations for Methyl 2-ethynyl-5-methylbenzoate would include:

The ethynyl proton (H8) showing a correlation to the aromatic carbon C2 and the other ethynyl carbon C7.

The protons of the ester methyl group (H10) showing a correlation to the carbonyl carbon (C9).

The aromatic proton H6 showing correlations to the methyl carbon C11 and the aromatic carbons C4 and C2.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of Methyl 2-ethynyl-5-methylbenzoate.

Dynamic NMR Studies of Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy can be utilized to investigate the conformational dynamics of molecules, particularly the energy barriers associated with bond rotations that are slow on the NMR timescale. researchgate.net For Methyl 2-ethynyl-5-methylbenzoate, a potential area of interest would be the rotational barrier around the single bond connecting the ethynyl group to the benzene ring (C2-C7).

At sufficiently low temperatures, the rotation around this bond might become restricted, leading to the observation of distinct NMR signals for conformers that are otherwise rapidly interconverting at room temperature. By analyzing the changes in the NMR spectra as a function of temperature, including phenomena like peak broadening and coalescence, it is possible to calculate the activation energy for this rotational process. researchgate.net Such studies would provide valuable information about the conformational flexibility and steric interactions within the molecule.

X-ray Crystallography and Solid-State Structural Analysis

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides precise information about the molecular conformation and arrangement in the solid state. This technique is contingent upon the ability to grow a single crystal of sufficient quality.

Determination of Molecular Conformation and Crystal Packing

A successful X-ray crystallographic analysis of Methyl 2-ethynyl-5-methylbenzoate would yield a three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsion angles. It would be expected that the benzene ring is largely planar. The methyl ester and ethynyl substituents would likely be nearly coplanar with the ring to maximize conjugation, although some out-of-plane deviation due to steric hindrance between the ester and ethynyl groups is possible.

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by the drive to achieve the most thermodynamically stable structure, maximizing favorable intermolecular interactions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state structure of Methyl 2-ethynyl-5-methylbenzoate would be stabilized by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: Although there are no classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds could be present. The acidic ethynyl proton (C≡C-H) and aromatic C-H protons could act as donors, while the carbonyl oxygen of the ester group is a potential acceptor. These interactions, though weak, can play a significant role in directing the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Electronic State Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to its electronic state and intermolecular interactions.

The FT-IR and Raman spectra of Methyl 2-ethynyl-5-methylbenzoate would be expected to show characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Intensity |

| Alkyne C-H | C-H stretch | ~3300 | Moderate |

| Alkyne C≡C | C≡C stretch | ~2100-2150 | Strong |

| Aromatic C-H | C-H stretch | ~3000-3100 | Moderate |

| Carbonyl C=O | C=O stretch | ~1720-1740 | Strong |

| Aromatic C=C | C=C stretch | ~1450-1600 | Strong |

| Ester C-O | C-O stretch | ~1100-1300 | Moderate |

| Methyl C-H | C-H stretch | ~2850-2960 | Moderate |

Note: This is a hypothetical data table based on characteristic vibrational frequencies for the respective functional groups.

FT-IR Spectroscopy: In an FT-IR spectrum, the most prominent peaks would likely be the strong C=O stretching vibration of the ester group and the sharp C≡C-H stretching vibration. The C≡C triple bond stretch may be weaker in the infrared spectrum. docbrown.info

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C≡C triple bond stretch is expected to give a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent. nih.gov Comparing the FT-IR and Raman spectra can provide complementary information due to their different selection rules.

Analysis of these spectra not only confirms the presence of the key functional groups but can also offer insights into the molecular environment. For instance, shifts in the C=O stretching frequency can indicate the presence and strength of intermolecular hydrogen bonding in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

The theoretical molecular formula for methyl 2-ethynyl-5-methylbenzoate is C₁₁H₁₀O₂. The calculated exact mass (monoisotopic mass) for this formula is 174.0681 g/mol . An HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the synthesized molecule.

Although specific fragmentation data for methyl 2-ethynyl-5-methylbenzoate is not provided in the reviewed literature, a predictive analysis of its fragmentation pattern can be made based on the known mass spectrometric behavior of methyl benzoates and ethynyl-substituted aromatic compounds.

Upon electron ionization, the molecule would first form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. The expected fragment would have an m/z of [M - 31]⁺.

Loss of the methyl radical (-CH₃): Cleavage of the methyl group from the ester would result in a fragment with an m/z of [M - 15]⁺.

Decarboxylation: The loss of a neutral carbon monoxide (CO) molecule from the acylium ion is another plausible fragmentation step.

Cleavage related to the ethynyl group: Fragmentation of the C-C triple bond or rearrangements involving the ethynyl substituent could also occur, leading to characteristic smaller fragments.

The following table outlines the predicted significant fragments for methyl 2-ethynyl-5-methylbenzoate in an HRMS analysis.

| Fragment Ion | Proposed Structure | Theoretical m/z | Fragmentation Pathway |

| [C₁₁H₁₀O₂]⁺• | Molecular Ion | 174.0681 | Ionization |

| [C₁₀H₇O]⁺ | Acylium Ion | 143.0497 | [M - OCH₃]⁺ |

| [C₁₀H₇O₂]⁺ | 159.0446 | [M - CH₃]⁺ |

It is important to note that this fragmentation pattern is predictive. Experimental HRMS data would be required for definitive confirmation of these pathways and to identify any other significant fragmentation products. Research articles that have synthesized methyl 2-ethynyl-5-methylbenzoate have utilized high-resolution mass spectrometers, indicating that such data exists, though it has not been made publicly available in the reviewed sources. rsc.orgosaka-u.ac.jp

Theoretical and Computational Chemistry Studies of Methyl 2 Ethynyl 5 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the electronic environment and predict the reactivity of Methyl 2-ethynyl-5-methylbenzoate. These methods provide a detailed picture of the molecule at the subatomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone for investigating the structural and energetic properties of Methyl 2-ethynyl-5-methylbenzoate. Through DFT calculations, researchers can determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This computational approach minimizes the total electronic energy of the molecule to predict its most favorable conformation.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles, which collectively define the molecular structure. Furthermore, these calculations yield crucial energetic information, such as the total electronic energy and the heat of formation, which are vital for assessing the molecule's thermodynamic stability. While specific data for Methyl 2-ethynyl-5-methylbenzoate is not publicly available, DFT studies on related benzoate (B1203000) derivatives have successfully employed functionals like B3LYP with various basis sets to achieve accurate results. youtube.comnih.govepstem.netscielo.org.mx

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of Methyl 2-ethynyl-5-methylbenzoate. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For Methyl 2-ethynyl-5-methylbenzoate, the distribution of the HOMO and LUMO across the aromatic ring, the ester group, and the ethynyl (B1212043) moiety would reveal the most probable sites for chemical reactions. For instance, in related molecules, the HOMO is often located on the substituted aromatic ring, while the LUMO can be distributed over the electron-withdrawing groups. epstem.net

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a profound analysis of the electron density distribution within Methyl 2-ethynyl-5-methylbenzoate. This method allows for the characterization of chemical bonds and non-covalent interactions by analyzing the topology of the electron density.

Through QTAIM, one can identify bond critical points (BCPs) and ring critical points (RCPs), which reveal the nature of the chemical bonds (covalent, ionic, or intermediate). The properties at these critical points, such as the electron density and its Laplacian, offer quantitative measures of bond strength and type. This analysis would be particularly insightful for understanding the electronic nature of the carbon-carbon triple bond of the ethynyl group and its interactions with the rest of the molecule. While no specific QTAIM studies on Methyl 2-ethynyl-5-methylbenzoate have been published, research on similar systems demonstrates its utility in elucidating host-guest interactions and reaction mechanisms. bldpharm.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and the influence of the surrounding environment on Methyl 2-ethynyl-5-methylbenzoate. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry plays a crucial role in elucidating the potential reaction mechanisms involving Methyl 2-ethynyl-5-methylbenzoate and in mapping the corresponding energy landscapes. By modeling the reactants, transition states, and products of a proposed reaction, researchers can determine the most likely reaction pathways.

DFT calculations are commonly used to locate the transition state structures, which represent the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, provides the activation energy, a key factor in determining the reaction rate. For Methyl 2-ethynyl-5-methylbenzoate, theoretical studies could predict the mechanisms of reactions such as cycloadditions involving the ethynyl group or electrophilic aromatic substitution on the benzene (B151609) ring. For instance, studies on similar systems have successfully mapped out the energy profiles for cycloaddition reactions, identifying whether they proceed through a concerted or stepwise mechanism. researchgate.net

Structure-Reactivity Relationship (SRR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Structure-Reactivity Relationship (SRR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to correlate the chemical structure of a molecule with its reactivity or physical properties. These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally determined or computationally predicted properties.

For a series of related compounds including Methyl 2-ethynyl-5-methylbenzoate, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. Similarly, SRR models could predict the reactivity of the ethynyl group or the susceptibility of the aromatic ring to substitution based on descriptors derived from quantum chemical calculations. These descriptors can include electronic properties (e.g., orbital energies, partial charges), topological indices, and steric parameters. The development of such models relies on having a dataset of compounds with known properties, from which a statistically significant correlation can be derived. researchgate.net

Applications of Methyl 2 Ethynyl 5 Methylbenzoate in Advanced Materials Science and Catalysis

Methyl 2-ethynyl-5-methylbenzoate as a Monomer for Polymer Synthesis

There is no specific data available from the conducted searches regarding the use of Methyl 2-ethynyl-5-methylbenzoate as a monomer for polymer synthesis. The subsequent subsections are therefore discussed in general terms.

Polymeric Materials via Click Polymerization

The terminal alkyne group in Methyl 2-ethynyl-5-methylbenzoate makes it a theoretical candidate for click polymerization, a type of reaction known for its high efficiency and specificity. researchgate.net Specifically, it could undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, if reacted with a molecule containing at least two azide (B81097) groups. This would theoretically lead to the formation of a polymer chain featuring 1,2,3-triazole rings. However, no studies demonstrating this specific polymerization with Methyl 2-ethynyl-5-methylbenzoate have been found.

Incorporation into Conjugated Polymers for Electronic and Optical Applications

Conjugated polymers are organic macromolecules with alternating single and double bonds, which allow for the delocalization of pi-electrons and give them unique electronic and optical properties. sigmaaldrich.comresearchgate.net The ethynyl (B1212043) group in Methyl 2-ethynyl-5-methylbenzoate could potentially be incorporated into the backbone of a conjugated polymer. Such polymers are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The performance of these materials is highly dependent on their molecular structure, which influences properties like charge carrier mobility and light absorption. researchgate.net Without experimental data, the specific electronic and optical properties of a conjugated polymer containing Methyl 2-ethynyl-5-methylbenzoate remain hypothetical.

Role in Supramolecular Chemistry and Self-Assembly

No research was found that specifically details the role of Methyl 2-ethynyl-5-methylbenzoate in supramolecular chemistry and self-assembly.

Design of Molecular Switches and Sensors

The design of molecular switches and sensors often relies on molecules that can change their properties in response to external stimuli. While the structure of Methyl 2-ethynyl-5-methylbenzoate contains functional groups that could potentially interact with other molecules or ions, there is no available research on its application in the design of molecular switches or sensors.

Construction of Defined Molecular Architectures

Supramolecular chemistry utilizes non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined molecular architectures from smaller building blocks. mdpi.comresearchgate.net In theory, the aromatic ring and ester group of Methyl 2-ethynyl-5-methylbenzoate could participate in such interactions. For instance, related benzoate (B1203000) derivatives have been shown to form complex supramolecular structures through various non-covalent interactions. mdpi.com However, there are no specific studies detailing the self-assembly of Methyl 2-ethynyl-5-methylbenzoate into defined architectures.

Utilization as a Ligand Precursor in Organometallic Chemistry

The ethynyl group of Methyl 2-ethynyl-5-methylbenzoate suggests its potential use as a precursor to form ligands for organometallic complexes. The alkyne can coordinate to a metal center in various ways, and the benzoate moiety could also be involved in binding. Organometallic complexes with bioligands, for example, have shown diverse structural arrangements and are studied for their potential in molecular recognition. unt.edu Despite this potential, no specific research on the use of Methyl 2-ethynyl-5-methylbenzoate as a ligand precursor in organometallic chemistry was identified in the search results.

Applications in Homogeneous and Heterogeneous Catalysis

Substrate in Catalytic Transformations

There is no available literature detailing the use of Methyl 2-ethynyl-5-methylbenzoate as a starting material that undergoes transformations into other chemical products through catalytic processes. The ethynyl and benzoate functional groups suggest potential reactivity in various palladium, gold, or rhodium-catalyzed reactions, such as cyclizations, polymerizations, or cross-coupling reactions. However, without specific studies, any discussion would remain purely speculative.

Design of Catalyst Scaffolds for Specific Reactions

Similarly, no research could be found that describes the use of Methyl 2-ethynyl-5-methylbenzoate as a molecular building block for the synthesis of new catalyst systems. Its rigid structure and reactive ethynyl group could theoretically make it a candidate for creating ligands or more complex catalyst scaffolds, but this has not been reported in the available scientific literature.

Due to the absence of direct research on Methyl 2-ethynyl-5-methylbenzoate in these catalytic applications, the creation of an informative article with detailed research findings and data tables is not feasible.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2 Ethynyl 5 Methylbenzoate

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating Methyl 2-ethynyl-5-methylbenzoate from impurities, starting materials, and byproducts. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust solutions for purity assessment and separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary technique for the analysis of non-volatile and thermally sensitive compounds like Methyl 2-ethynyl-5-methylbenzoate. A reversed-phase HPLC method is typically suitable for this type of molecule.

Method Development: A typical method involves a C18 column, which separates compounds based on their hydrophobicity. turkjps.org The mobile phase often consists of a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). turkjps.orgresearchgate.net The ratio of these solvents can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation. For Methyl 2-ethynyl-5-methylbenzoate, a gradient elution might be necessary to separate it from more or less polar impurities. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, likely around 254 nm due to its aromatic ring and conjugated system. researchgate.net

Validation: Method validation is performed according to established guidelines to ensure reliability. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range such as 5-100 µg/mL. turkjps.org

Accuracy: The closeness of the test results to the true value, often determined through recovery studies by spiking a blank matrix with a known concentration of the compound. Expected recovery values are generally between 98-102%. turkjps.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD), which should ideally be less than 2%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For similar benzoate (B1203000) compounds, LOD values can be in the low µg/mL range. turkjps.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Table 1: Hypothetical HPLC Method Validation Parameters for Methyl 2-ethynyl-5-methylbenzoate This table is interactive. You can sort and filter the data.

| Parameter | Specification | Typical Value |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | --- |

| Mobile Phase | Acetonitrile:Water (gradient) | --- |

| Flow Rate | 1.0 mL/min | --- |

| Detection | UV at 254 nm | --- |

| Linearity Range | 5 - 100 µg/mL | R² > 0.999 |

| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2% | < 1.5% |

| LOD | --- | 0.02 µg/mL |

| LOQ | --- | 0.06 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds. While Methyl 2-ethynyl-5-methylbenzoate itself has a moderate boiling point, GC is particularly useful for detecting volatile impurities or for trace analysis after derivatization.

For purity assessment, a GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., Rxi-1ms). researchgate.net The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert gas (e.g., helium or hydrogen). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. For related compounds like methyl o-toluate, GC is used to confirm purity levels greater than 98.0%. thegoodscentscompany.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power, offering both separation and structural identification capabilities.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for confirming the identity of Methyl 2-ethynyl-5-methylbenzoate and for identifying unknown impurities in a sample. As compounds elute from the GC column, they enter the MS detector, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and its various fragments.

In the analysis of related compounds like methyl benzoate, GC-MS is used to identify it as a specific metabolite, with a characteristic peak at m/z 105 being selected for monitoring. wiley.com For Methyl 2-ethynyl-5-methylbenzoate, the molecular ion peak would be expected at its molecular weight, and key fragment ions would correspond to the loss of the methoxy (B1213986) group (-OCH3) or other characteristic parts of the molecule. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for quantitative analysis in complex matrices. wiley.com

Table 2: Predicted GC-MS Data for Methyl 2-ethynyl-5-methylbenzoate This table is interactive. You can sort and filter the data.

| Parameter | Description | Predicted Value |

|---|---|---|

| Molecular Formula | --- | C₁₁H₁₀O₂ |

| Molecular Weight | --- | 174.19 g/mol |

| Ionization Mode | Electron Impact (EI) | 70 eV |

| Expected Molecular Ion (M+) | m/z | 174 |

| Major Fragment Ions | m/z | 159 [M-CH₃]⁺, 143 [M-OCH₃]⁺, 115 [M-COOCH₃]⁺ |

LC-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

LC-MS/MS is a premier technique for high-sensitivity and high-selectivity analysis, especially in complex mixtures or when very low detection limits are required. It couples HPLC with tandem mass spectrometry.

In this technique, the eluent from the HPLC column is directed into an MS source, typically using electrospray ionization (ESI), which is a soft ionization method suitable for polar and non-volatile molecules. The first mass spectrometer (Q1) selects the precursor ion (e.g., the protonated molecule [M+H]⁺ of Methyl 2-ethynyl-5-methylbenzoate). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by a second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling extremely low limits of detection (LOD), often in the ng/mL to pg/mL range. nih.gov The development of an LC-MS/MS method requires the optimization of both chromatographic conditions and MS parameters, such as fragmentor voltage and collision energy for each specific precursor-to-product ion transition. nih.gov

Spectrophotometric and Electrochemical Detection Methods

While chromatographic techniques are dominant, spectrophotometric and electrochemical methods offer alternative or complementary approaches.

Spectrophotometric Detection: This method is based on the principle that molecules absorb light at specific wavelengths. The conjugated system of the benzene (B151609) ring and the ethynyl (B1212043) group in Methyl 2-ethynyl-5-methylbenzoate would result in significant UV absorbance. A simple UV-Vis spectrophotometer could be used for quantitative analysis of pure samples by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve based on Beer-Lambert law. This principle is the basis for UV detection in HPLC.

Electrochemical Detection: Electrochemical methods measure the current response from the oxidation or reduction of an analyte at an electrode surface. For a compound like Methyl 2-ethynyl-5-methylbenzoate, an electrochemical sensor could potentially be developed. This might involve its oxidation at a modified electrode. For instance, studies on methyl salicylate (B1505791) have shown that gold nanoparticle-modified screen-printed carbon electrodes can be used for its sensitive electrochemical detection via oxidation. researchgate.netrsc.org A similar approach could be explored for Methyl 2-ethynyl-5-methylbenzoate, where the sensor's response would be proportional to the analyte's concentration. These methods can be highly sensitive and suitable for developing portable analytical devices. nih.gov

Future Directions and Emerging Research Avenues for Methyl 2 Ethynyl 5 Methylbenzoate

Exploration of Novel Synthetic Methodologies and Catalytic Transformations

The future synthesis of Methyl 2-ethynyl-5-methylbenzoate and its derivatives is likely to move beyond traditional methods towards more efficient and selective catalytic systems. Research will probably focus on the development of novel catalysts that can improve reaction rates, lower energy consumption, and increase yields. One promising direction is the use of solid acid catalysts, such as zeolites, heteropoly acids, and metal-organic frameworks (MOFs), which offer advantages like easier separation, reusability, and reduced corrosion compared to conventional liquid acid catalysts like sulfuric acid.

Furthermore, new catalytic transformations of the ethynyl (B1212043) group are a rich area for exploration. Transition-metal catalysis, a cornerstone of modern organic synthesis, offers numerous possibilities. For instance, rhodium(I) complexes have been shown to be effective in the stereoregular polymerization of phenylacetylenes, a process that could be adapted for this molecule. rsc.org Similarly, nickel-catalyzed multicomponent reactions present a powerful strategy for the difunctionalization of alkynes, enabling the streamlined synthesis of complex 1,3-enynes from simple precursors. chemrxiv.org Future work could involve adapting these nickel-catalyzed reductive alkylalkynylation reactions to Methyl 2-ethynyl-5-methylbenzoate, providing a direct route to valuable, stereodefined building blocks. chemrxiv.org

Table 1: Potential Novel Catalytic Approaches for Methyl 2-ethynyl-5-methylbenzoate

| Catalytic Approach | Potential Application | Key Advantages |

|---|---|---|

| Solid Acid Catalysis | Esterification to form the benzoate (B1203000) moiety. | Reusability, reduced waste, lower corrosivity. |

| Rhodium(I) Catalysis | Stereoregular polymerization of the ethynyl group. | Access to π-conjugated polymers with defined structures. rsc.org |

| Nickel Catalysis | Reductive alkylalkynylation of the alkyne. | Direct synthesis of stereodefined 1,3-enynes. chemrxiv.org |

| Gold/Mercury Catalysis | Hydration of the ethynyl group. | Formation of the corresponding acetophenone derivative. wikipedia.org |

| Copper(I) Catalysis | Azide-Alkyne Cycloaddition (CuAAC). | Regiospecific synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.gov |

Design and Synthesis of Advanced Materials with Tunable Properties for Specific Applications

The unique structure of Methyl 2-ethynyl-5-methylbenzoate, featuring a rigid aromatic core and a reactive ethynyl group, makes it an excellent candidate as a monomer for the synthesis of advanced materials. Phenylacetylene and its derivatives are known to form polymers with intriguing electronic, optical, and physical properties. rsc.orgresearchgate.net Future research will likely focus on the polymerization of Methyl 2-ethynyl-5-methylbenzoate to create novel poly(phenylacetylene) (PPA) derivatives. researchgate.netosti.gov These materials are stable in air and soluble in organic solvents, making them highly processable. rsc.org